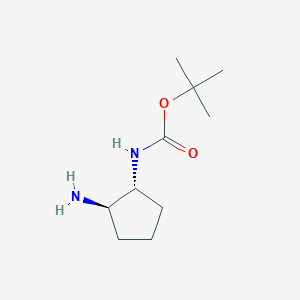

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589247 | |

| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016971-66-6, 365996-21-0 | |

| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 1r,2r 2 Aminocyclopentyl Carbamate

Enantioselective Synthesis Strategies

The generation of the specific (1R,2R) stereochemistry of the target molecule requires precise control over the enantioselectivity of the synthetic route. This is primarily achieved through asymmetric catalysis or the resolution of racemic mixtures, including enzymatic techniques.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an efficient route to chiral 1,2-diamines by directly producing the desired enantiomer, often in high enantiomeric excess (ee). rsc.org These strategies are advantageous as they can minimize the need for resolving racemic intermediates. Key catalytic methods for the asymmetric synthesis of 1,2-diamines include the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. ua.es

One of the most effective strategies is the catalytic desymmetrization of meso-aziridines. ua.es For the synthesis of a cyclopentane (B165970) backbone, a suitable meso-aziridine can be opened with a nitrogen nucleophile in the presence of a chiral catalyst. Chiral Lewis acids or Brønsted acids can catalyze this transformation, yielding β-amino azides or other protected diamine precursors with high enantioselectivity. ua.es For instance, the reaction of a meso-aziridine with trimethylsilyl (B98337) azide (B81097) under the influence of a chiral catalyst system can produce the corresponding β-azido amine, which can then be reduced to the diamine. ua.es The principles observed in the well-studied synthesis of trans-1,2-diaminocyclohexane derivatives, which are used as scaffolds for organocatalysts, can be applied to the cyclopentyl system. researchgate.netnih.gov

Enzymatic Resolution Techniques for Enantiomerically Enriched Diamine Derivatives

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a chiral substrate, allowing for the separation of the reacted and unreacted enantiomers.

While a specific enzymatic resolution for tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate is not widely documented in the provided search results, the principles can be applied to its synthesis. For example, a racemic mixture of a diamine precursor could be subjected to an enzyme, such as a lipase (B570770) or protease, that selectively acylates one enantiomer. The resulting acylated product can then be separated from the unreacted enantiomer. This approach is critical in pharmaceutical manufacturing for producing stereoisomerically pure drugs. mdpi.com The successful application of enzymes like phosphotriesterase for the resolution of chiral drug precursors highlights the potential of biocatalysis in achieving high yields of a single diastereomer (e.g., 92% yield of the (Sp)-diastereomer for a sofosbuvir (B1194449) precursor). mdpi.com As an alternative to enzymatic methods, classical resolution using chiral resolving agents, such as 10-camphorsulfonic acid (CSA), has been successfully used to resolve racemic trans-tert-butyl-2-aminocyclopentylcarbamate, providing access to both enantiomers in multigram quantities without chromatography. nih.gov

Diastereoselective Synthetic Pathways to Aminocyclopentyl Carbamates

Controlling diastereoselectivity is essential to obtain the trans configuration of the two amino groups on the cyclopentane ring, as required for the (1R,2R) isomer. A practical and established pathway to the trans-diamine scaffold involves the opening of a tosyl-activated cyclopentene (B43876) aziridine. nih.gov This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in the formation of the trans product exclusively. This method provides a short and practical route to the racemic trans-diamine, which can then be subjected to resolution to isolate the desired enantiomer. nih.gov Divergent syntheses that can produce different diastereoisomers from a common intermediate have also been developed for related aminocyclopentane structures, showcasing the ability to control stereochemical outcomes through strategic reaction planning. nih.gov

Protective Group Chemistry in the Synthesis of Diamine Scaffolds

The use of protecting groups is fundamental in multistep organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. organic-chemistry.orgwikipedia.orgresearchgate.net In the synthesis of the target compound, protecting one of the two amino groups as a carbamate (B1207046) is a critical step. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under various conditions and its straightforward removal with acid. masterorganicchemistry.com

Selective Mono-carbamate Protection of Diamines

Achieving selective mono-protection of a symmetrical diamine like (1R,2R)-1,2-diaminocyclopentane is a significant synthetic challenge, as the reaction can easily lead to a mixture of mono-protected, di-protected, and unreacted diamine. scielo.org.mx Several methods have been developed to favor the formation of the mono-Boc protected product.

One widely used procedure involves using a large excess of the diamine relative to the protecting group reagent, di-tert-butyl dicarbonate (B1257347) (Boc₂O). kiku.dkorgsyn.org While effective, this method is not ideal when the diamine is a valuable intermediate. orgsyn.org

A more efficient method involves the use of alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, as the electrophile. kiku.dkorgsyn.org This procedure is a simple and selective method for preparing mono-carbamate-protected diamines and avoids the need for a large excess of the diamine. The reaction can be performed by heating the diamine and the alkyl phenyl carbonate in a solvent like ethanol, followed by an aqueous workup to isolate the product. kiku.dkorgsyn.org This method has been shown to work well for various protecting groups, including Boc, Cbz, and Alloc. kiku.dk

Another effective strategy is the in situ generation of the mono-hydrochloride salt of the diamine. scielo.org.mxresearchgate.net By adding one equivalent of HCl (often generated from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂)) to the diamine, one amino group is protonated and deactivated towards the subsequent reaction with Boc₂O. scielo.org.mxredalyc.org This allows for the selective protection of the remaining free amino group. This "one-pot" procedure is efficient and can be scaled up. scielo.org.mxresearchgate.net

Evaluation of Carbamate-Protecting Group Introduction Methodologies

The choice of methodology for introducing the Boc protecting group depends on factors like the value of the diamine, scale, and desired purity. Below is a comparison of common methods for the selective mono-Boc protection of diamines.

| Methodology | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Excess Diamine | Diamine (large excess), Di-tert-butyl dicarbonate (Boc₂O) | Simple procedure, high yield with respect to Boc₂O. | Inefficient for valuable diamines, requires separation of excess diamine. | kiku.dkorgsyn.org |

| Alkyl Phenyl Carbonates | Diamine, tert-Butyl Phenyl Carbonate | Simple, efficient, and selective. Avoids excess diamine and chromatography. Works for Boc, Cbz, and Alloc groups. | Requires heating (e.g., reflux overnight). | kiku.dkorgsyn.org |

| In situ Mono-hydrochlorination | Diamine, Me₃SiCl or SOCl₂, Boc₂O | Efficient "one-pot" reaction, good yields, high purity, scalable. | Requires careful control of stoichiometry and anhydrous conditions for HCl generation. | scielo.org.mxresearchgate.netredalyc.org |

Each of these methodologies provides a viable route to the mono-protected diamine, with the in situ salt formation and alkyl phenyl carbonate methods offering improved atom economy and efficiency, particularly when the diamine starting material is costly or synthetically complex. scielo.org.mxkiku.dkorgsyn.org

Derivatization of the Cyclopentane-1,2-diamine (B1201933) Moiety

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The Boc-protected amine is rendered largely unreactive to many reagents, allowing for selective chemical transformations to occur at the free primary amine. This strategic protection enables the molecule to serve as a crucial chiral building block for the synthesis of more complex structures, particularly in the development of pharmacologically active agents. The derivatization of the free amino group is a key step in constructing these target molecules.

A prominent example of such a derivatization is its use in the synthesis of the allosteric AKT inhibitor, Pifusertib (TAS-117). The synthesis involves a nucleophilic aromatic substitution reaction where the free amino group of this compound displaces a leaving group on a heterocyclic core.

Detailed research findings from patent literature outlining the synthesis of a Pifusertib precursor demonstrate this derivatization. The reaction involves the coupling of this compound with 2-chloro-3-(4-methoxyphenyl)-5H-imidazo[1,2-c]pyrido[3,4-e] medchemexpress.comuspto.govoxazin-5-one. The primary amino group acts as the nucleophile, attacking the carbon bearing the chloro group on the imidazopyridooxazinone ring system. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the substitution.

The specific conditions for this transformation are detailed in the following table:

Table 1: Reaction Conditions for the Synthesis of a Pifusertib Precursor

| Parameter | Value |

|---|---|

| Reactant 1 | This compound |

| Reactant 2 | 2-chloro-3-(4-methoxyphenyl)-5H-imidazo[1,2-c]pyrido[3,4-e] medchemexpress.comuspto.govoxazin-5-one |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | N,N-Dimethylacetamide (DMA) |

| Temperature | 120°C |

| Reaction Time | 2 hours |

| Product | tert-butyl ((1R,2R)-2-((3-(4-methoxyphenyl)-5-oxo-5H-imidazo[1,2-c]pyrido[3,4-e] medchemexpress.comuspto.govoxazin-2-yl)amino)cyclopentyl)carbamate |

| Yield | 91% |

This reaction highlights the effective use of the mono-Boc-protected diamine to introduce a chiral cyclopentylamino moiety onto a complex heterocyclic scaffold. The resulting product contains the derivatized amine and the intact Boc-protecting group, which can be removed in a subsequent step to reveal the second amino group for further functionalization if required, or as the final step in the synthesis of the target molecule. This methodology provides a robust and high-yielding route to advanced intermediates in drug discovery.

Tert Butyl 1r,2r 2 Aminocyclopentyl Carbamate As a Chiral Building Block

Utility in Asymmetric Synthesis

The primary application of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate lies in asymmetric synthesis, where its inherent chirality is used to control the stereochemical outcome of chemical reactions. The parent compound, (1R,2R)-cyclopentane-1,2-diamine, is a well-established chiral auxiliary and ligand in asymmetric catalysis. smolecule.com The Boc-protected version, this compound, serves as a practical precursor to these chiral ligands. nih.gov

Its utility stems from the C2-symmetric scaffold provided by the trans-1,2-diaminocyclopentane core. This specific arrangement allows for the formation of stable chelate complexes with various transition metals, which are then used to catalyze a wide range of enantioselective transformations. Derivatives of this compound are instrumental in creating chiral environments that can effectively discriminate between enantiotopic faces, groups, or atoms in a prochiral substrate, leading to the formation of one enantiomer in excess. For instance, ligands derived from this scaffold have potential applications in asymmetric epoxidation and other catalytic processes that are crucial for the synthesis of pharmaceuticals. smolecule.com

The presence of the Boc protecting group allows for the controlled, stepwise introduction of substituents onto the diamine scaffold. This enables the synthesis of a diverse library of chiral ligands, each tailored for a specific asymmetric transformation. The ability to easily remove the Boc group under acidic conditions without racemization further enhances its utility as a versatile chiral building block.

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate |

| Chirality | (1R,2R) |

Applications in the Construction of Complex Molecular Architectures

The defined three-dimensional structure of this compound makes it an excellent starting material for the construction of sophisticated and complex molecular architectures with controlled stereochemistry.

Research has identified (1R,2R)-trans-N-Boc-1,2-cyclopentanediamine as a key starting material for synthesizing novel helical oligomers that are of biological interest. chemdad.com The rigid trans-configuration of the substituents on the cyclopentane (B165970) ring acts as a "turn-inducing" element. When incorporated into a polymer or oligomer chain, this rigid structure restricts the conformational freedom of the backbone, forcing it to adopt a specific, predictable secondary structure, such as a helix.

The synthesis involves the sequential coupling of these chiral diamine units. The Boc-protected amine allows for directional chain extension, while the free amine group provides the point of attachment for the next monomer. By carefully controlling the coupling reactions, chemists can build up oligomeric chains with a well-defined helical twist. These synthetic oligomers, often called "foldamers," can mimic the structures of biological macromolecules like peptides and nucleic acids, making them valuable tools in medicinal chemistry and materials science.

The vicinal diamine functionality of the deprotected (1R,2R)-1,2-diaminocyclopentane, readily obtained from its Boc-protected precursor, is a classic structural motif for the synthesis of a wide variety of heterocyclic compounds. Condensation reactions between the diamine and various electrophiles (such as dicarbonyl compounds, phosgene derivatives, or sulfonyl chlorides) can generate a range of saturated five- or six-membered heterocyclic rings fused to the cyclopentane frame.

These reactions lead to the formation of chiral imidazolidinones, diazepanes, and other complex heterocyclic systems. The stereochemistry of the starting diamine is directly translated into the final heterocyclic product, ensuring an enantiomerically pure outcome. These advanced heterocyclic systems often serve as core structures in biologically active molecules or as novel chiral ligands for catalysis. For example, similar chiral diamines like (1R,2R)-diaminocyclohexane are used to synthesize tetracyclic amines and chiral bisimidazole N-oxides, which function as organocatalysts. researchgate.net

Stereocontrolled Incorporation into Organic Frameworks

The concept of a chiral building block is fully realized in the stereocontrolled incorporation of this compound into larger organic frameworks. The compound acts as a cassette that inserts a specific, predefined stereochemical element into a target molecule. This is particularly valuable in the synthesis of peptide nucleic acids (PNAs), where derivatives of this compound can be used to create a modified, chiral backbone. nih.gov

Research Paradigms in Medicinal Chemistry Featuring Aminocyclopentyl Carbamates

Design and Synthesis of Bioactive Compounds Incorporating the Aminocyclopentyl Carbamate (B1207046) Motif

The unique structural features of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate make it an attractive building block in the synthesis of complex molecules with tailored biological activities. Its rigid cyclopentane (B165970) core helps to reduce the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. nih.gov

Strategic Application as Peptide Bond Surrogates

The carbamate linkage within aminocyclopentyl carbamate derivatives can serve as a bioisostere for the peptide bond. This substitution is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability. The carbamate group mimics the geometry of the peptide bond but is resistant to cleavage by proteases, thereby enhancing the pharmacokinetic profile of the resulting peptidomimetic. The (1R,2R) stereochemistry of the amino and carbamate groups on the cyclopentane ring dictates a specific spatial orientation of substituents, which can be crucial for mimicking the side chains of adjacent amino acids in a peptide sequence.

Development of Enzyme Inhibitors

The diaminocyclopentane scaffold has been successfully incorporated into the design of various enzyme inhibitors. For instance, highly substituted diaminocyclopentane-l-lysine adducts have been identified as potent and selective inhibitors of human O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease. nih.govrsc.org These inhibitors are designed to mimic the transition state of the enzymatic reaction, with the cyclopentane ring providing a rigid scaffold to position key interacting groups. The amino and carbamate functionalities of this compound serve as crucial anchor points for introducing substituents that can interact with the active site of the target enzyme.

| Target Enzyme | Scaffold | Key Findings | Reference |

| O-GlcNAcase (OGA) | Diaminocyclopentane-l-lysine adducts | Potent and selective inhibition, with one compound showing nanomolar activity and high selectivity over related enzymes. | nih.govrsc.org |

Exploration in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides. The conformationally restricted nature of the trans-1,2-diaminocyclopentane core makes it an excellent scaffold for the synthesis of peptidomimetics. nih.gov By replacing a segment of a peptide with this rigid motif, researchers can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity. For example, cyclic peptides incorporating trans-2-aminocyclopentane carboxylic acid have been synthesized to study their three-dimensional structures and biological relevance. nih.gov The defined stereochemistry of this compound allows for the precise positioning of pharmacophoric groups, mimicking the side chains of amino acids in a peptide and facilitating interaction with biological targets like receptors and enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Aminocyclopentyl Carbamate Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. For derivatives of this compound, SAR studies focus on how modifications to the stereochemistry and substituents on the cyclopentane ring affect their interaction with biological targets.

Substituent Effects on Receptor Selectivity and Potency

The potency and selectivity of bioactive compounds derived from the aminocyclopentyl carbamate scaffold can be finely tuned by modifying the substituents on the molecule. SAR studies involve systematically altering parts of the molecule and assessing the impact on its biological activity. For example, in the development of NR2B subtype-selective NMDA receptor antagonists, the introduction of different substituents on a pendant phenyl ring attached to an aminocyclopentane core led to significant variations in potency and selectivity. nih.gov

A study on N-phenylpiperazine analogs demonstrated that the substitution pattern on the aromatic ring could dramatically influence binding affinity and selectivity for D3 versus D2 dopamine (B1211576) receptors. mdpi.com Similarly, for aminocyclopentyl carbamate derivatives, modifying the groups attached to the amino or carbamate functionalities, or on the cyclopentane ring itself, can lead to optimized interactions with the target receptor. These modifications can enhance binding affinity, improve selectivity over other receptors, and modulate the pharmacokinetic properties of the compound.

| Receptor Target | Scaffold Modification | Effect on Activity | Reference |

| NMDA (NR2B subtype) | Substitution on pendant phenyl ring of aminocyclopentane | Altered potency and oral bioavailability. | nih.gov |

| Dopamine (D3 vs. D2) | Substitution on N-phenylpiperazine analogs | Influenced binding affinity and selectivity. | mdpi.com |

Therapeutic Area Investigations

The unique stereochemistry and functional group presentation of this compound make it a synthetic intermediate for compounds targeting a range of diseases.

While direct synthesis of antimalarial agents from this compound is not extensively documented in publicly available research, the broader class of carbamate-containing molecules has shown significant promise in this field. For instance, a series of 4-anilinoquinolines bearing a carbamate or amide linkage to an amino side chain have been synthesized and evaluated for their antimalarial activity. nih.govnih.gov Many of these compounds exhibited potent activity in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. nih.govnih.gov Two compounds from this series also demonstrated reasonable in vivo activity in mice infected with Plasmodium berghei. nih.govnih.gov

The structure-activity relationship (SAR) studies of these 4-anilinoquinoline carbamates revealed that the presence of a terminal amine on the side chain was crucial for improved antimalarial activity. researchgate.net The length of the carbon chain between the carbamate and the terminal amine, as well as the cyclic or acyclic nature of the terminal amine, were found to be important factors influencing potency. researchgate.net Given these findings, this compound represents a viable starting material for the synthesis of novel 4-anilinoquinoline derivatives, where the aminocyclopentyl moiety could be incorporated as the side chain. This could lead to new chemical entities with potentially improved efficacy and pharmacokinetic profiles.

Furthermore, research into 1,2,3-triazole-naphthoquinone conjugates has also identified compounds with antimalarial properties. mdpi.com The synthesis of such molecules often involves click chemistry, where a carbamate-protected amine could be a useful functional handle.

The development of selective adenosine (B11128) receptor agonists is a significant area of research for various conditions, including cardiovascular diseases, inflammation, and neurodegenerative disorders. nih.gov The aminocyclopentyl scaffold has been successfully incorporated into potent and selective adenosine A1 receptor (A1R) agonists. nih.gov

In a notable study, a series of benzyloxy and phenoxy derivatives of N6-cyclopentyl adenosine (CPA) were synthesized, utilizing a precursor closely related to this compound, namely N-protected (1R,2R)-2-aminocyclopentanol. nih.gov The synthesis involved the O-alkylation of this precursor with various benzyl (B1604629) bromides to yield benzyloxycyclopentyl intermediates. nih.gov These intermediates were then further elaborated to produce the final adenosine receptor agonists.

The biological evaluation of these compounds at the human A1 receptor revealed that derivatives with a halogen substituent in the meta position of the benzyloxy or phenoxycyclopentyl moiety exhibited high potency. nih.gov For example, one of the most potent compounds demonstrated a pEC50 of 8.20 ± 0.13 in a cAMP accumulation assay. nih.gov

Table 1: Biological Activity of Selected Adenosine A1 Receptor Agonists

| Compound | Modification | pEC50 (cAMP Assay) |

|---|---|---|

| BnOCPA | N6-benzyloxycyclopentyl | 8.43 ± 0.09 |

| Derivative 1 | meta-halogenated benzyloxycyclopentyl | 8.20 ± 0.13 |

| Derivative 2 | other substituted benzyloxycyclopentyl | Varies |

This table is based on data presented for derivatives of N6-cyclopentyl adenosine and is for illustrative purposes.

These findings underscore the importance of the aminocyclopentyl carbamate scaffold in the design of potent and selective A1R agonists. The defined stereochemistry of this compound makes it an ideal starting material for creating libraries of such compounds for further SAR exploration.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers. researchgate.net Consequently, CDK inhibitors have emerged as a promising class of anticancer agents. researchgate.net Specifically, CDK7 has been identified as an attractive target due to its dual role in cell cycle progression and transcriptional regulation. researchgate.netnih.gov

While direct synthesis of CDK7 or CaM kinase inhibitors from this compound is not explicitly detailed in the reviewed literature, a patent for novel macrocyclic aminopyrazole compounds as CDK2 inhibitors describes the use of aminocyclopentyl derivatives in their synthesis. google.com This suggests that the aminocyclopentyl scaffold is a viable structural element for kinase inhibitors. The patent details the preparation of intermediates such as tert-butyl (1-(3-((4-((1-(tert-butyl)-3-((1S,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)-1H-pyrazol-5-yl)amino)pyridin-2-yl)oxy)propyl)cyclopropyl)carbamate, highlighting the incorporation of a substituted aminocyclopentyl moiety. google.com

The development of selective CDK7 inhibitors often involves the design of molecules that can fit into the ATP-binding pocket of the kinase. nih.gov The rigid and stereochemically defined structure of this compound could serve as a valuable scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition. The design and synthesis of macrocyclic derivatives with a pyrazolo[1,5-a]-1,3,5-triazine core have been shown to yield potent and selective CDK7 inhibitors, and molecular dynamics simulations have been used to understand their binding modes. nih.gov

The carbamate functional group is present in a number of antimicrobial agents. While there is no direct evidence of this compound being used to synthesize antimicrobial compounds, its structural features make it a plausible building block for such endeavors. The primary amino group, after deprotection of the Boc group, can be readily functionalized to introduce various pharmacophores known to be associated with antimicrobial activity.

The aminocyclopentyl carbamate framework has potential applications in the development of anticancer modulators. The utility of this scaffold is highlighted by its incorporation into various classes of compounds with demonstrated anticancer activity. For example, the Betti reaction has been employed to synthesize aminobenzylnaphthols, some of which have shown cytotoxic properties against cancer cell lines. mdpi.com In silico studies have suggested that the anticancer activity of these compounds may be attributed to the inhibition of targets such as ADORA1, CDK2, and TRIM24. mdpi.com

Furthermore, a novel 1,2,4-triazine (B1199460) sulfonamide derivative has been shown to induce apoptosis in colon cancer cells. mdpi.com The synthesis of diverse heterocyclic systems with anticancer potential often relies on versatile building blocks, and this compound, with its dual amine functionalities, offers a route to such diversity.

Molecular Interaction Studies and Binding Affinity Assessments

Molecular modeling and binding affinity assays are critical tools in modern drug discovery. In the context of adenosine receptor agonists derived from aminocyclopentyl precursors, molecular dynamics (MD) simulations have been employed to understand their binding modes. nih.gov

For the highly potent and selective A1R agonist, BnOCPA, MD simulations using a cryo-EM structure of the active adenosine-bound A1R-heterotrimeric Gi2 protein complex proposed four potential binding modes. nih.gov This flexibility in binding was attributed to the N6-appended benzyloxy group. nih.gov These computational insights were instrumental in the design of extended BnOCPA derivatives with the aim of improving A1R selectivity and potency. nih.gov

The subsequent biological evaluation of these newly synthesized compounds involved NanoBRET binding assays to quantify their affinity and kinetics at both human and rat A1 receptors. nih.gov These studies revealed that the presence of a halogen substituent on the benzyloxy- or phenoxycyclopentyl moiety appeared to confer high affinity for the A1R. nih.gov Molecular modeling studies further suggested that a hydrophobic subpocket within the receptor contributes to the observed A1R selectivity. nih.gov

Table 2: Predicted Collision Cross Section Data for tert-Butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 201.15976 | 147.8 |

| [M+Na]+ | 223.14170 | 152.3 |

| [M-H]- | 199.14520 | 150.4 |

| [M+NH4]+ | 218.18630 | 168.1 |

| [M+K]+ | 239.11564 | 151.7 |

| [M+H-H2O]+ | 183.14974 | 142.3 |

| [M+HCOO]- | 245.15068 | 169.2 |

| [M+CH3COO]- | 259.16633 | 187.8 |

| [M+Na-2H]- | 221.12715 | 149.8 |

| [M]+ | 200.15193 | 144.4 |

Data obtained from PubChem and calculated using CCSbase. uni.lu

These molecular interaction studies and binding affinity assessments are crucial for the rational design of new therapeutic agents and demonstrate the value of the aminocyclopentyl carbamate scaffold in achieving high-affinity and selective binding to biological targets.

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations for Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational chemistry, enabling the study of how a molecule like tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate might interact with biological receptors. mdpi.commdpi.commdpi.com These simulations can predict the stability of the compound within a receptor's binding site and elucidate the key intermolecular forces driving the interaction.

MD simulations track the movements of atoms in a system over time, providing a dynamic view of the molecule's behavior. For carbamate (B1207046) derivatives, these simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the nature of the interactions it forms, such as hydrogen bonds and van der Waals forces. For example, studies on other carbamate adducts have successfully used MD simulations to examine their stability when bound to receptors.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to Receptor Interactions |

| Force Field | A set of parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated interactions between the ligand and the receptor. |

| Simulation Time | The duration of the simulated molecular movements. | Longer simulation times provide a more thorough sampling of the conformational space and interaction dynamics. |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Crucial for accurately modeling the solvated environment of a biological system and its impact on binding. |

| Temperature & Pressure | Controlled parameters to mimic physiological conditions. | Ensures the simulation reflects a biologically relevant environment. |

In Silico Approaches in Drug Discovery and Design

In silico methods are integral to accelerating the drug discovery process. These computational techniques allow for the screening of virtual compound libraries and the prediction of their biological activities, saving time and resources compared to traditional high-throughput screening.

Machine learning (ML) is increasingly used to predict the biological activity of molecules. nih.govnih.gov By training algorithms on datasets of known active and inactive compounds, ML models can learn to identify the molecular features that are important for a specific biological effect. nih.govgithub.commdpi.com For aminocyclopentyl carbamate derivatives, ML could be employed to predict their potential as inhibitors of specific enzymes or as ligands for particular receptors. nih.gov

These models use molecular descriptors—numerical representations of a molecule's properties—to build a relationship between chemical structure and biological activity. The predictive power of these models can guide the synthesis of new derivatives with potentially enhanced activity.

Table 2: Common Machine Learning Models in Drug Discovery

| Model | Description | Application in Activity Prediction |

| Random Forest | An ensemble learning method that constructs multiple decision trees. | Effective for classification and regression tasks, can handle complex datasets. nih.gov |

| Support Vector Machines | A supervised learning model that finds a hyperplane to separate data points. | Useful for classifying compounds as active or inactive. |

| Gradient Boosting | An ensemble technique that builds models sequentially to correct errors of prior models. | Often provides high accuracy in predicting biological activity. nih.gov |

| Deep Neural Networks | Complex, multi-layered networks that can learn intricate patterns in data. | Capable of learning from large and diverse chemical datasets. |

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt due to the rotation around its single bonds. For derivatives of aminocyclopentyl carbamate, understanding the preferred conformations is crucial, as this will dictate how they can interact with a biological target.

The presence of the rigid cyclopentane (B165970) ring and the bulky Boc-protecting group significantly influences the conformational landscape of these molecules. organic-chemistry.org Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of different conformers and identify the most stable (lowest energy) structures. For instance, the analysis of a Boc-protected amino ester revealed how hydrogen bonding could favor a specific conformation. This knowledge is vital for designing molecules that present the correct orientation of functional groups for optimal receptor binding.

Future Directions and Emerging Research Avenues

Innovations in Stereoselective Synthesis of Cyclopentane-1,2-diamine (B1201933) Scaffolds

The precise arrangement of substituents on a cyclopentane (B165970) ring is a significant synthetic challenge. nih.gov The development of efficient and highly stereoselective methods to produce cyclopentane-1,2-diamine scaffolds, including the precursor to tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate, is a critical area of ongoing research. While classical syntheses have often been complex, newer strategies are providing more direct and versatile access to these chiral motifs. nih.gov

Recent breakthroughs include organophotoredox-catalyzed [3+2] cycloadditions, which have proven effective for the highly diastereoselective synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives. rsc.orgresearchgate.net This method utilizes a dual catalyst system to construct the five-membered ring with precise control over the relative stereochemistry of the two amine groups. rsc.org Another powerful approach involves the Michael Initiated Ring Closure (MIRC) reaction, a versatile method for generating cyclopropane (B1198618) rings that can be extended to cyclopentane systems, offering excellent enantioselectivity. rsc.org These advanced catalytic methods are expanding the synthetic toolbox, enabling chemists to access structurally diverse and stereochemically complex cyclopentane derivatives for applications in medicinal chemistry and natural product synthesis. rsc.org

| Synthetic Strategy | Key Features | Stereochemical Outcome | Relevance to Scaffold |

| Organophotoredox [3+2] Cycloaddition | Employs a dual catalyst system (e.g., Eosin Y and a chiral phosphoric acid). rsc.org | High diastereoselectivity for cis-diamine products. rsc.orgresearchgate.net | Provides a modern route to access specific stereoisomers of the cyclopentane-1,2-diamine core. |

| Michael Initiated Ring Closure (MIRC) | Versatile and efficient for generating cyclic structures with high enantioselectivity. rsc.org | Enables precise control over stereochemistry through the use of chiral nucleophiles or catalysts. rsc.org | Offers a strategic pathway to construct the chiral cyclopentane ring system from acyclic precursors. |

| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., based on transition metals like titanium) to guide stereoselective bond formation. rsc.org | Can produce enantioenriched cyclopropanes and other carbocycles that serve as intermediates. rsc.org | Key for establishing the desired (1R,2R) absolute stereochemistry of the target compound. |

Expanding the Scope of Medicinal Applications for Aminocyclopentyl Carbamates

The carbamate (B1207046) group is a key structural motif in numerous approved drugs, valued for its stability and its ability to act as a peptide bond surrogate, which can improve cell membrane permeability. nih.govacs.orgnoaa.gov The combination of this functional group with a rigid cyclopentane diamine scaffold makes compounds like this compound highly attractive for drug design.

One of the most promising applications is in the development of Peptide Nucleic Acids (PNAs) . nih.gov PNAs are synthetic DNA analogs where the sugar-phosphate backbone is replaced by a polyamide structure, conferring remarkable resistance to degradation by nucleases and proteases. nih.govnih.gov The stereodefined aminocyclopentyl moiety can be incorporated into this backbone to create conformationally constrained PNA monomers. This structural rigidity can enhance the binding affinity and specificity of the PNA to its target DNA or RNA sequence, a critical factor for antisense and antigene therapeutic strategies. nih.gov

Furthermore, the cyclopentane scaffold itself is prevalent in a wide range of bioactive molecules. nih.gov Conformational rigidification is a proven strategy in medicinal chemistry to enhance binding affinity and metabolic stability. nih.gov The aminocyclopentyl carbamate core can serve as a rigid scaffold to present pharmacophoric elements in a precise three-dimensional arrangement, making it suitable for developing inhibitors for enzymes like proteases or kinases. The carbamate's ability to participate in hydrogen bonding further enhances its potential for strong and specific interactions with biological targets. nih.gov For instance, carbamate-containing molecules have been successfully developed as inhibitors for Hepatitis C virus (HCV) protease and as anticonvulsant agents. acs.orgresearchgate.net

| Potential Application Area | Role of the Aminocyclopentyl Carbamate Scaffold | Therapeutic Rationale |

| Peptide Nucleic Acids (PNAs) | Serves as a conformationally restricted backbone unit. | Enhances binding affinity and sequence specificity to target DNA/RNA; improves nuclease resistance for gene therapy. nih.gov |

| Enzyme Inhibitors (e.g., Protease, Kinase) | Acts as a rigid scaffold to orient functional groups for optimal binding to an enzyme's active site. nih.gov | The defined stereochemistry and rigidity can lead to improved potency and selectivity. nih.gov The carbamate can form key hydrogen bonds. nih.gov |

| Anticancer Agents | The cyclopentane moiety is a core structure in potent anticancer compounds like certain prostaglandins. researchgate.net | Can be used to design novel agents that interfere with cancer cell signaling pathways or proliferation. researchgate.net |

| Prodrug Design | The carbamate linkage can be designed to be cleaved in vivo, releasing an active drug. nih.gov | Improves properties like aqueous solubility or oral bioavailability of a parent drug, as demonstrated with flavonoid prodrugs. nih.gov |

Advanced Computational Methodologies in Compound Optimization

The optimization of lead compounds based on the aminocyclopentyl carbamate scaffold is greatly accelerated by advanced computational methods. These in silico tools allow medicinal chemists to predict how structural modifications will affect a molecule's biological activity, selectivity, and pharmacokinetic properties before undertaking complex synthesis. mdpi.com

Molecular dynamics (MD) simulations are used to explore the conformational landscape of the cyclopentane ring and its substituents. Although the ring is less flexible than an open chain, it still possesses distinct low-energy conformations (e.g., envelope and half-chair) that influence how the molecule fits into a binding pocket. nih.gov MD simulations can reveal the preferred conformations and the stability of the compound-target complex over time. mdpi.com

Alchemical free energy calculations represent a more rigorous computational approach to predict the binding affinity of a ligand to its receptor. acs.org This method can calculate the relative binding free energy between two similar ligands, such as analogs of an aminocyclopentyl carbamate derivative. These calculations provide a quantitative prediction of whether a proposed structural change will improve binding potency, thereby guiding the synthetic efforts toward the most promising candidates. acs.org Such studies have been used to compare the binding of carbamate adducts to glutamate (B1630785) receptors, demonstrating the power of this technique to rationalize biological activity at the molecular level. acs.org

| Computational Method | Primary Application | Relevance to Aminocyclopentyl Carbamate Optimization |

| Molecular Docking | Predicts the preferred binding orientation of a molecule to its biological target. | Helps visualize how the scaffold fits into an active site and identifies key interactions (e.g., hydrogen bonds from the carbamate NH). |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, assessing conformational stability and flexibility. mdpi.com | Determines the stability of the compound-target complex and analyzes the conformational preferences of the cyclopentane ring. nih.govmdpi.com |

| Alchemical Free Energy Calculations | Quantitatively predicts the difference in binding affinity between two ligands. acs.org | Provides a robust, physics-based prediction to prioritize which chemical modifications are most likely to improve potency. acs.org |

| Quantum Mechanics (QM) Calculations | Models the electronic structure of the molecule with high accuracy. | Used to precisely calculate the geometry and electrostatic potential of the carbamate group to better understand its hydrogen bonding capabilities. nih.gov |

Q & A

Basic: What synthetic strategies are commonly employed to prepare tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate?

The synthesis typically involves stereoselective cyclopentane ring formation followed by carbamate protection. Key steps include:

- Stereochemical control : Use of chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (1R,2R) configuration .

- Carbamate introduction : Reaction of the amine intermediate with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

- Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the stereochemical integrity of this compound validated post-synthesis?

- Chiral HPLC : Employing a Chiralpak® IA column with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>99% ee) .

- Optical rotation : Comparison with literature values (e.g., [α]D²⁵ = +12.5° in CHCl₃) .

- X-ray crystallography : Single-crystal analysis to resolve absolute configuration, as demonstrated for structurally analogous carbamates .

Advanced: How can diastereoselective intramolecular reactions be optimized to enhance yield in carbamate-functionalized cyclopentane systems?

- Iodolactamization : A key step for ring closure; optimize iodine concentration (1.2–1.5 eq.) and reaction time (12–24 hr) in dichloromethane at −20°C to minimize epimerization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the amine, while nonpolar solvents reduce side reactions .

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states and improve diastereomeric ratios (dr > 10:1) .

Advanced: What analytical techniques resolve contradictions in NMR data for carbamate derivatives with conformational flexibility?

- Variable-temperature (VT) NMR : Conduct experiments from 25°C to −60°C in CD₂Cl₂ to slow ring puckering and resolve split signals for cyclopentane protons .

- 2D NOESY : Identify through-space correlations between the tert-butyl group and cyclopentane protons to confirm preferred conformers .

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .

Basic: What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., Boc₂O) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste under local regulations .

Advanced: How does the steric bulk of the tert-butyl group influence the reactivity of the carbamate in nucleophilic substitutions?

- Steric hindrance : The Boc group reduces nucleophilic attack at the carbonyl carbon, stabilizing the carbamate against hydrolysis under mild acidic conditions (pH > 3) .

- Comparative studies : Replace Boc with smaller groups (e.g., methyl carbamate) to demonstrate slower reaction rates in SN2 displacements (e.g., krel = 0.3 for Boc vs. Me) .

- Thermodynamic data : DSC analysis shows Boc derivatives have higher decomposition temperatures (Td ≈ 180°C) due to steric stabilization .

Basic: What purification methods are effective for removing unreacted amine precursors from this compound?

- Acid-base extraction : Dissolve crude product in ethyl acetate, wash with 1M HCl (to remove unreacted amine), then neutralize with NaHCO₃ .

- Flash chromatography : Use silica gel with gradient elution (0–30% MeOH in CH₂Cl₂) to separate carbamate (Rf = 0.5) from polar impurities .

- Mass-directed HPLC : For trace impurities (<1%), employ a C18 column with 0.1% TFA in acetonitrile/water .

Advanced: How can ecological impact assessments guide the disposal of this compound waste?

- Biodegradability : No data available; assume persistence and incinerate at >800°C with scrubbers to minimize toxic byproducts (e.g., NOₓ) .

- Aquatic toxicity : Use QSAR models (EPI Suite™) to predict LC50 > 100 mg/L for Daphnia magna, indicating moderate hazard .

- Regulatory compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste classification and disposal via licensed facilities .

Basic: What spectroscopic benchmarks confirm the identity of this compound?

- ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.85 (m, 1H, NHCH), 5.20 (br s, 1H, NH) .

- IR (neat) : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend) .

- HRMS (ESI+) : [M+H]⁺ calcd for C₁₀H₂₀N₂O₂: 201.1598; found: 201.1602 .

Advanced: What strategies mitigate racemization during Boc deprotection of this compound?

- Acid selection : Use TFA in dichloromethane (0°C, 1 hr) instead of HCl/dioxane to minimize protonation of the amine and racemization .

- Kinetic monitoring : Track enantiomeric excess via chiral HPLC at intervals; <1% loss over 2 hr under optimized conditions .

- Additives : Include scavengers (e.g., triisopropylsilane) to quench carbocations and prevent β-elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.